molecular formula C17H20N2O2 B2673375 1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea CAS No. 1351608-80-4

1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea

Cat. No.: B2673375
CAS No.: 1351608-80-4
M. Wt: 284.359
InChI Key: OVEUNYLZGJEUNF-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea is an organic compound with a complex structure that includes both hydroxy and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and urea groups can form hydrogen bonds with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-phenylpropyl)-3-phenylurea: Lacks the methyl group on the phenyl ring.

    1-(2-Hydroxy-2-phenylpropyl)-3-(4-methylphenyl)urea: Has the methyl group in a different position on the phenyl ring.

Uniqueness

1-(2-Hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea is unique due to the specific positioning of the hydroxy and methyl groups, which can influence its chemical reactivity and interactions with other molecules

Properties

IUPAC Name

1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-8-6-7-11-15(13)19-16(20)18-12-17(2,21)14-9-4-3-5-10-14/h3-11,21H,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEUNYLZGJEUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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